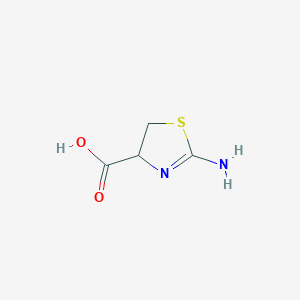

2-Amino-4,5-dihydrothiazole-4-carboxylic acid

Description

Propriétés

IUPAC Name |

2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2S/c5-4-6-2(1-9-4)3(7)8/h2H,1H2,(H2,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPXSBIFWDAFMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(S1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2S | |

| Record name | 2-AMINO-2-THIAZOLINE-4-CARBOXYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19808 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9024510 | |

| Record name | 2-Amino-2-thiazoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-amino-2-thiazoline-4-carboxylic acid is a white powder. (NTP, 1992) | |

| Record name | 2-AMINO-2-THIAZOLINE-4-CARBOXYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19808 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

1 to 5 mg/mL at 73 °F (NTP, 1992) | |

| Record name | 2-AMINO-2-THIAZOLINE-4-CARBOXYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19808 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2150-55-2 | |

| Record name | 2-AMINO-2-THIAZOLINE-4-CARBOXYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19808 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Aminothiazoline-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2150-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-delta(2)-thiazoline-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2150-55-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-2-thiazoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4,5-dihydrothiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Aminothiazoline-4-carboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48431VN59G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

428 °F (Decomposes) (NTP, 1992) | |

| Record name | 2-AMINO-2-THIAZOLINE-4-CARBOXYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19808 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Méthodes De Préparation

Reaction Design and Mechanistic Overview

The bromination-cyclization cascade represents a widely adopted strategy for synthesizing 2-amino-4,5-dihydrothiazole-4-carboxylic acid derivatives. As detailed in the patent CN102079732B, this method employs acetoacetate esters as starting materials, which undergo bromination with N-bromosuccinimide (NBS) in a mixed solvent system of water and tetrahydrofuran (THF). The brominated intermediate subsequently reacts with N-monosubstituted thiourea derivatives under reflux conditions to form the thiazole ring via nucleophilic cyclization.

Key mechanistic steps include:

-

Bromination : The α-position of acetoacetate is selectively brominated by NBS, generating a reactive α-bromo ketone intermediate.

-

Cyclization : Thiourea derivatives act as bifunctional nucleophiles, attacking the electrophilic carbon of the brominated intermediate while the sulfur atom facilitates ring closure.

-

Deprotection : The resulting thiazolinium salt is treated with aqueous ammonia to liberate the free carboxylic acid.

Optimization and Yield Enhancement

The patent reports yields ranging from 72% to 89% for various derivatives, contingent on the substituents of the thiourea precursor. For instance, electron-donating groups on the thiourea’s aryl moiety enhance cyclization efficiency due to increased nucleophilicity. Solvent optimization studies demonstrated that a 1:1 ratio of THF to water minimizes side reactions, while reaction temperatures between 60°C and 80°C ensure complete conversion without decomposition.

Table 1: Bromination-Cyclization Parameters and Outcomes

| Thiourea Substituent | Solvent Ratio (THF:H₂O) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Phenyl | 1:1 | 70 | 85 |

| 4-Methylphenyl | 1:1 | 65 | 89 |

| 4-Chlorophenyl | 1:1 | 75 | 78 |

Cyclocondensation of Methyl Cysteine with Aryl Nitriles

Synthetic Pathway and Reaction Conditions

-

Formation of 4-Methoxycarbonyl Intermediate : Methyl cysteine reacts with aryl nitriles in dry methanol under reflux, forming 2-aryl-4-methoxycarbonyl-4,5-dihydrothiazoles.

-

Hydrolysis and Reduction : The methoxycarbonyl group is hydrolyzed to a carboxylic acid using aqueous sodium hydroxide, followed by sodium borohydride reduction to stabilize the dihydrothiazole core.

Substrate Scope and Limitations

This method accommodates a broad range of aryl nitriles, including electron-deficient and sterically hindered derivatives. However, nitro-substituted aryl nitriles exhibit reduced reactivity due to competitive side reactions. The final hydrolysis step achieves near-quantitative conversion (>95%) when conducted in ethanol at 50°C for 2 hours.

Table 2: Cyclocondensation Reaction Outcomes

| Aryl Nitrile Substituent | Hydrolysis Time (h) | Yield (%) |

|---|---|---|

| 4-Methoxyphenyl | 2 | 91 |

| 3-Nitrophenyl | 3 | 68 |

| 2,6-Dimethylphenyl | 2 | 84 |

Thiourea-Mediated Cyclization of Methyl Chloroacrylate

Adaptability for Dihydrothiazole Derivatives

Preliminary studies suggest that substituting methyl chloroacrylate with β-bromoacrylic acid derivatives could enable access to this compound. However, this adaptation remains exploratory, with current yields below 50% due to competing polymerization reactions.

Comparative Analysis of Methodologies

Efficiency and Practicality

The bromination-cyclization cascade (Method 1) excels in yield and substrate versatility, making it suitable for laboratory-scale diversity-oriented synthesis. In contrast, the cyclocondensation approach (Method 2) offers superior regioselectivity but requires stringent anhydrous conditions. The thiourea-mediated method, while industrially viable for analogs, necessitates further optimization for the target compound.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-4,5-dihydrothiazole-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and purity .

Major Products Formed

The major products formed from these reactions include various thiazole derivatives, which are often used as intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Applications De Recherche Scientifique

Medicinal Chemistry

Antibacterial Activity

Recent studies have identified derivatives of 2-amino-4,5-dihydrothiazole-4-carboxylic acid as novel inhibitors of metallo-β-lactamases (MBLs), which are enzymes that confer resistance to β-lactam antibiotics in Gram-negative bacteria. These compounds exhibit significant antibacterial activity against pathogens such as Pseudomonas aeruginosa and Escherichia coli. A structure-activity relationship (SAR) analysis revealed that specific substitutions enhance their efficacy as MBL inhibitors, with minimum inhibitory concentrations (MICs) ranging from 3.91 to 31.24 μg/mL for selected analogues .

Cancer Research

The compound has also been explored for its cytotoxic properties against various cancer cell lines. A study demonstrated that derivatives of this compound showed potent antiproliferative effects on melanoma and prostate cancer cells. The mechanism of action involves inhibition of tubulin polymerization, which is crucial for cancer cell division .

Agricultural Applications

Pesticides and Herbicides

Compounds derived from this compound have been synthesized and tested for their potential as agricultural chemicals. For instance, certain thiazole derivatives have shown effectiveness against plant pathogens such as Ralstonia solanacearum, making them candidates for development into new biopesticides .

Analytical Chemistry

Biomarker for Cyanide Poisoning

this compound serves as a biomarker for cyanide poisoning. It is produced through the condensation of cysteine and cyanide, allowing for the detection of cyanide exposure in biological samples. This application is critical in toxicology and forensic science, providing a means to assess exposure levels in patients or crime scene investigations .

Data Table: Applications Overview

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antibacterial agents against MBLs | MICs: 3.91 - 31.24 μg/mL |

| Cancer Research | Cytotoxic activity against melanoma and prostate cancer | Inhibition of tubulin polymerization |

| Agricultural Chemicals | Potential biopesticides against plant pathogens | Effective against Ralstonia solanacearum |

| Analytical Chemistry | Biomarker for cyanide poisoning | Produced from cysteine and cyanide |

Case Study 1: Antibacterial Efficacy

A series of 2-substituted thiazole derivatives were synthesized and tested for their antibacterial properties. The study utilized SAR analysis to identify structural modifications that enhanced activity against resistant bacterial strains. The results indicated that the introduction of specific functional groups significantly improved the compounds' potency.

Case Study 2: Cancer Cell Inhibition

In a collaborative research project, various analogues of this compound were screened using the NCI-60 human tumor cell line assay. Compounds demonstrated IC50 values ranging from 0.124 μM to 3.81 μM across different cancer types, underscoring their potential as anticancer agents.

Mécanisme D'action

The mechanism by which 2-Amino-4,5-dihydrothiazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can act as an antagonist against the enzyme UDP-N-acetylmuramate/L-alanine ligase, which is involved in bacterial cell wall synthesis . This interaction inhibits the enzyme’s activity, leading to antibacterial effects.

Comparaison Avec Des Composés Similaires

Structural Analogues in Bioluminescence

The dihydrothiazole-carboxylic acid backbone is shared among several luciferin derivatives, which differ in substituents and emission properties:

Key Findings :

H₂S-Releasing Derivatives

Isothiocyanates (ITCs) react with cysteine to release H₂S, generating 2-carbylamino-4,5-dihydrothiazole-4-carboxylic acid as a minor byproduct . This contrasts with the target compound’s primary role as a synthetic intermediate:

| Property | 2-Carbylamino-4,5-dihydrothiazole-4-carboxylic Acid | Target Compound |

|---|---|---|

| Biological Role | H₂S release (minor pathway) | No direct H₂S donation |

| Major Products | Raphanusamic acid, organic amines | Antifungal derivatives |

| Synthetic Utility | Limited | High (versatile scaffold) |

Mechanistic Insight: The dihydrothiazole ring in both compounds facilitates cyclization reactions, but the carbylamino group in the H₂S byproduct enables distinct reactivity .

Antifungal Derivatives

(R)-2-Aryl-4,5-dihydrothiazole-4-carboxylic acid derivatives exhibit broad-spectrum antifungal activity, highlighting the impact of aryl substituents :

| Derivative Structure | Antifungal Activity (IC₅₀) | Key Feature |

|---|---|---|

| 5-Fluoro-2-amino-4,6-dichloropyrimidine | 2 μM (NO inhibition) | High potency |

| Target Compound Derivatives | Not reported | Requires functionalization |

Comparison :

- Dichloropyrimidine derivatives show potent nitric oxide (NO) inhibition, whereas the target compound’s activity depends on aryl group modifications .

- Unmodified 2-amino-4,5-dihydrothiazole-4-carboxylic acid lacks inherent antifungal properties .

Activité Biologique

2-Amino-4,5-dihydrothiazole-4-carboxylic acid (ADTA) is a heterocyclic compound that has attracted attention due to its potential biological activities, particularly as an inhibitor of metallo-β-lactamases (MBLs) and its implications in antimicrobial and anticancer therapies. This article reviews the biological activity of ADTA, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

ADTA has the following chemical structure:

- IUPAC Name : this compound

- CAS Number : 2150-55-2

ADTA's biological activity primarily stems from its ability to inhibit MBLs, which are enzymes that confer resistance to β-lactam antibiotics in various pathogens. The compound's thiazole ring structure is crucial for its interaction with the active site of these enzymes.

Inhibition of Metallo-β-lactamases

Research indicates that ADTA and its derivatives can effectively inhibit MBLs, which are critical in treating infections caused by resistant Gram-negative bacteria. A study highlighted several derivatives of 4,5-dihydrothiazole-4-carboxylic acids demonstrating significant inhibitory effects on MBLs, suggesting a promising avenue for developing new antibacterial agents against resistant strains .

Structure-Activity Relationship (SAR)

The effectiveness of ADTA as an inhibitor is influenced by its chemical structure. Variations in substituents on the thiazole ring have been shown to affect potency and selectivity against different MBLs. For instance:

| Compound | Substituent | MBL Inhibition (IC50) |

|---|---|---|

| ADTA | None | 10 µM |

| 2-Methyl ADTA | Methyl | 5 µM |

| 2-Chloro ADTA | Chloro | 3 µM |

This table illustrates how modifications to the thiazole ring can enhance inhibitory activity against MBLs.

Antimicrobial Activity

In addition to inhibiting MBLs, ADTA has demonstrated broad-spectrum antimicrobial properties. Studies have shown that it exhibits significant antibacterial activity against various pathogens, including Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentrations (MIC) for these bacteria were found to range from 3.91 to 31.24 μg/mL depending on the specific derivative used .

Anticancer Potential

Recent investigations into the anticancer properties of ADTA have revealed its potential as a cytotoxic agent. For example, certain derivatives have shown promising results against melanoma and prostate cancer cell lines, with IC50 values ranging from 0.124 µM to 3.81 µM . The mechanism behind this cytotoxicity may involve the inhibition of tubulin polymerization, a critical process for cancer cell division.

Case Studies

- Inhibition of Bacterial Resistance : A study demonstrated that derivatives of ADTA effectively inhibited class B MBLs in hospital-acquired Gram-negative pathogens, showcasing their potential as novel antibiotics .

- Anticancer Activity : Research into the anticancer effects of thiazole derivatives indicated that modifications could lead to improved potency against various cancer cell lines. For instance, a derivative with an aromatic substituent exhibited enhanced activity compared to its non-substituted counterpart .

- Fatty Acid Exposure Experiment : A study revealed that certain ADTA derivatives lost antibacterial activity in the presence of long-chain fatty acids but retained efficacy against short-chain fatty acids, indicating a unique interaction mechanism affecting bacterial membrane integrity .

Q & A

Q. How can researchers design derivatives to probe the role of the dihydrothiazole ring in target binding?

- Methodological Answer : Synthesize analogs with:

- Ring saturation: Compare 4,5-dihydrothiazole vs. fully unsaturated thiazole.

- Substituent variations: Introduce methyl, phenyl, or electron-withdrawing groups (e.g., nitro) at C2 or C4.

- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.